3,5-Heptanedione

説明

Introduction to 3,5-Heptanedione

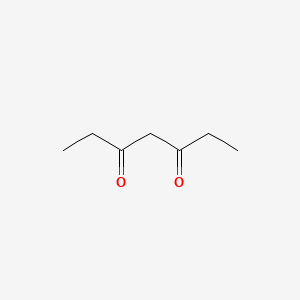

This compound stands as a notable member of the diketone family, characterized by its seven-carbon chain backbone with ketone functionalities positioned at the third and fifth carbon atoms. This compound, also recognized by its alternative name dipropionylmethane, exhibits a symmetrical molecular architecture that contributes to its unique chemical properties and reactivity patterns. The compound's structural arrangement places two carbonyl groups in a 1,3-relationship, creating a beta-diketone configuration that imparts distinctive chemical behavior compared to other ketone arrangements.

The significance of this compound extends beyond its fundamental chemical structure, as it represents an important synthetic intermediate in organic chemistry applications. The compound's molecular weight of 128.17 grams per mole positions it within a manageable range for laboratory manipulation and industrial processing. Its physical properties, including a boiling point of 173 degrees Celsius and a density of 0.9458 grams per cubic centimeter at 20 degrees Celsius, reflect the influence of its dual ketone functionalities on intermolecular forces and molecular packing.

Research investigations into this compound have revealed its potential utility in various synthetic pathways, particularly in the construction of more complex molecular frameworks. The compound's beta-diketone structure provides multiple reactive sites for chemical transformations, including enolization reactions, condensation processes, and coordination chemistry applications. These reactivity patterns have attracted considerable attention from synthetic chemists seeking versatile building blocks for complex molecule construction.

Chemical Nomenclature and Structural Characteristics

The nomenclature and structural features of this compound encompass several critical aspects that define its chemical identity and distinguish it from related compounds. The systematic naming conventions established by the International Union of Pure and Applied Chemistry provide the foundation for unambiguous identification of this diketone compound. Furthermore, the molecular formula and structural isomerism considerations illuminate the relationship between this compound and other compounds sharing the same elemental composition but differing in connectivity patterns.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming principles that clearly identify the compound's structural features. The official International Union of Pure and Applied Chemistry name "heptane-3,5-dione" precisely describes the seven-carbon alkane backbone with ketone functionalities at positions three and five. This naming convention adheres to the systematic approach of identifying the longest carbon chain as the parent structure, followed by the specification of functional group positions using numerical locants.

The systematic name construction begins with "heptane," indicating the seven-carbon saturated hydrocarbon framework that serves as the molecular skeleton. The suffix "dione" designates the presence of two ketone functional groups within the molecular structure, while the numerical locants "3,5" specify the exact positions of these carbonyl groups along the carbon chain. This nomenclature system ensures unambiguous identification and prevents confusion with other possible diketone isomers of the same molecular formula.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

heptane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-6(8)5-7(9)4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCTVLNZTFDPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064669 | |

| Record name | 3,5-Heptanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7424-54-6 | |

| Record name | 3,5-Heptanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7424-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Heptanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Heptanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Heptanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-HEPTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3B558E3VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Claisen Condensation: Primary Synthetic Route

Reaction Mechanism and Catalytic Systems

The Claisen condensation between ethyl propionate and methyl ethyl ketone forms 3,5-heptanedione through a base-catalyzed enolate intermediate. Traditional methods employed potassium tert-butoxide in tetrahydrofuran (THF), but challenges in solvent recovery and catalyst cost prompted innovation. Contemporary approaches utilize sodium hydride (NaH) in non-water-soluble aprotic solvents such as benzene or hexane, which enhance recyclability and reduce production costs.

In a representative procedure, 2.5 moles of ethyl propionate and 1.0 mole of methyl ethyl ketone react with NaH (50% suspension) in benzene at 60°C for 2 hours, yielding 49.6% this compound after purification. Substituting benzene with hexane marginally reduces yield to 44.7%, highlighting solvent polarity’s role in reaction efficiency.

Table 1: Comparative Analysis of Claisen Condensation Conditions

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Benzene | NaH | 60 | 2 | 49.6 | 97.3 |

| Hexane | NaH | 60 | 2 | 44.7 | 97.6 |

| THF* | NaH | 60 | 2 | 51.3 | 98.0 |

Purification via Copper Complex Formation

Crude this compound is purified by chelation with inorganic copper salts. Dissolving the crude product in ethanol and adding cupric chloride forms a copper complex, which is filtered and treated with 20% sulfuric acid to regenerate the diketone. This method achieves >97% purity, avoiding energy-intensive distillation.

Catalytic and Process Optimization

Applications in Stereoselective Synthesis

Enzymatic Reduction to Pheromones

4-Methyl-3,5-heptanedione, derived from this compound, is enzymatically reduced to (4R,5S)-5-hydroxy-4-methyl-3-heptanone (Sitophilure) using ketoreductases. KRED-A1C achieves 100% conversion in 1 hour with >99% enantiomeric excess, enabling scalable pheromone production.

Table 2: Enzymatic Reduction Efficiency

| Enzyme | Conversion (%) | Time (h) | ee (%) |

|---|---|---|---|

| KRED-A1C | 100 | 1 | >99 |

| KRED-119 | 100 | 12 | 99 |

| KRED-A1B | 100 | 0.67 | >99 |

Industrial and Environmental Considerations

Waste Reduction and Solvent Recovery

Benzene and hexane are distilled and reused in subsequent batches, reducing waste generation by ~30% compared to THF-based processes. Copper sulfate from purification is recovered as copper oxide, aligning with green chemistry principles.

化学反応の分析

Types of Reactions: 3,5-Heptanedione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize this compound to produce carboxylic acids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce this compound to form alcohols.

Substitution: Nucleophilic substitution reactions can occur with various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Produces heptanoic acid and other carboxylic acids.

Reduction: Forms heptanediols and other alcohols.

Substitution: Results in the formation of various substituted heptanediones.

科学的研究の応用

Organic Synthesis

Applications in Synthesis:

- Precursor for Other Compounds: 3,5-Heptanedione is utilized as a precursor in the synthesis of various organic compounds such as pyrazole derivatives and other diketones. It serves as a key intermediate in the preparation of pharmaceuticals and agrochemicals .

- Ligand for Metal Complexes: The compound acts as an effective ligand in coordination chemistry. For instance, it has been used to form stable complexes with transition metals, which are essential in catalysis .

Case Study:

In a study focusing on the synthesis of α-aryl-β-diketones, this compound was employed successfully to yield desired products with high selectivity and yield .

Drug Delivery Systems

Nanocarrier Development:

this compound has been investigated for its role in drug delivery systems. Research demonstrated its effectiveness when used to enhance the solubility of hydrophobic drugs like curcumin through coordination interactions with phenylboronic acid (PBA). This method resulted in improved loading capacity and pH-responsive release profiles for therapeutic applications .

Case Study:

A study developed a core-shell nanoconstruct using this compound as a model compound to demonstrate enhanced drug solubilization strategies for cancer therapeutics. The findings indicated significant improvements in bioavailability and therapeutic efficacy in both cellular and animal models .

Material Science

Applications in Coatings and Polymers:

The compound is also used in formulating advanced materials such as coatings where it contributes to enhanced properties like thermal stability and adhesion. Its ability to act as a stabilizer or modifier in polymer matrices makes it valuable for developing high-performance materials .

Case Study:

Research involving the incorporation of this compound into polymeric systems revealed improvements in mechanical properties and resistance to environmental degradation, highlighting its potential in industrial applications .

Analytical Chemistry

Use as a Derivatizing Agent:

In analytical chemistry, this compound is employed as a derivatizing agent for the detection of specific analytes through techniques such as gas chromatography (GC) and mass spectrometry (MS). Its ability to form stable derivatives enhances the sensitivity and specificity of analytical methods.

Case Study:

A study demonstrated the effectiveness of this compound in enhancing the detection limits of certain volatile compounds when analyzed via GC-MS, showcasing its utility in environmental monitoring and food safety assessments .

作用機序

3,5-Heptanedione is compared to other similar compounds, such as 2,2,6,6-tetramethyl-3,5-heptanedione and 1,3-diphenyl-1,3-propanedione. These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and versatility in various chemical processes.

類似化合物との比較

Structural and Electronic Properties

The substituents on β-diketones significantly influence their reactivity, enol content, and coordination chemistry. Below is a comparative analysis of 3,5-heptanedione derivatives:

Key Observations :

- Enol Content: Methyl substituents increase enol tautomer prevalence due to steric hindrance and resonance stabilization. For example, 2,2,6,6-tetramethyl-3,5-heptanedione achieves 96% enol content, compared to 76% for the unsubstituted parent .

- Acidity: Methyl groups slightly raise pKa (e.g., 3.74 for the tetramethyl derivative vs. 3.18 for the parent), reducing proton availability for keto-enol tautomerism .

Coordination Chemistry and Metal Chelation

- 2,2,6,6-Tetramethyl-3,5-heptanedione : Forms stable complexes with rare-earth metals (e.g., Ce, Eu) and transition metals (e.g., V, Ti). The bulky methyl groups prevent ligand dissociation, making it ideal for ALD/MLD processes .

- 1,1,1,2,2-Pentafluoro-6,6-dimethyl-3,5-heptanedione : Fluorination increases volatility, enabling rapid separation of 7- and 9-coordinated metal complexes via gas chromatography .

Physical and Analytical Properties

| Property | This compound | 2,2,6,6-Tetramethyl Derivative | Fluorinated Derivative |

|---|---|---|---|

| Boiling Point | ~150°C (est.) | 72–73°C (6 mmHg) | N/A |

| Solubility | Moderate in DMF | Low in polar solvents | High volatility |

| GC Application | Limited | ECD enhancement via acylation | Enhanced separation |

生物活性

3,5-Heptanedione is a β-diketone compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, potential applications in medicinal chemistry, and structural studies that inform its reactivity and interactions.

Chemical Structure and Properties

This compound (C7H12O2) exhibits a diketone structure characterized by two carbonyl groups. Its ability to exist in keto and enol forms influences its reactivity and biological interactions. The equilibrium between these forms is crucial for understanding its biological activity.

Table 1: Chemical Shifts of this compound

| Form | Chemical Shift (ppm) |

|---|---|

| Diketo | 3.66 |

| Enol | 5.66 |

| OH | 15.04 |

| % Enol | 76 |

This table summarizes the NMR chemical shifts associated with the different forms of this compound, indicating its predominant enol form in solution .

Antimicrobial Properties

Research indicates that diketones, including this compound, possess antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

- Case Study : A study on the antimicrobial activity of various diketones found that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Emerging research highlights the potential anticancer properties of β-diketones.

- Study Findings : In a docking study involving various β-diketones, including derivatives of this compound, researchers identified promising interactions with proteins involved in cancer pathways. The keto-enol tautomerism was found to enhance binding affinity to target proteins, suggesting a pathway for anticancer drug development .

Structural Studies

Understanding the structural characteristics of this compound aids in elucidating its biological activity.

- NMR Studies : Nuclear Magnetic Resonance (NMR) studies have shown that the tautomeric forms of diketones can significantly influence their biological interactions. The slow interconversion between the enol and keto forms allows for the observation of both states under NMR conditions .

- Computational Studies : Density Functional Theory (DFT) has been employed to investigate the electronic properties of this compound. These studies reveal how structural modifications can alter its reactivity and biological profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Heptanedione and its derivatives?

- Methodology : A common method involves the condensation of ethyl propionate with methyl ethyl ketone in the presence of sodamide (NaNH₂) under anhydrous conditions. This reaction proceeds via enolate formation, followed by nucleophilic acyl substitution. Reaction progress should be monitored using H NMR to track the disappearance of starting materials and identify intermediates . For derivatives like 2,2,6,6-tetramethyl-3,5-heptanedione, alkylation of the diketone with tert-butyl halides under basic conditions is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- Infrared (IR) Spectroscopy : Analyze the carbonyl stretching vibrations () at ~1710–1740 cm⁻¹ and enolic stretches (if tautomerism occurs) at ~2500–3300 cm⁻¹. Use a 7% CHCl₃ solution for IR analysis to minimize solvent interference .

- H NMR : Key signals include methyl groups (δ 0.8–1.2 ppm), methylene protons adjacent to carbonyls (δ 2.0–2.5 ppm), and enolic protons (δ 5.2–5.3 ppm). Ensure deuteration of solvents (e.g., CDCl₃) to avoid signal overlap .

Q. How should solubility challenges of this compound be addressed in experimental workflows?

- Methodology : Due to its hydrophobic tert-butyl substituents, this compound exhibits poor solubility in polar solvents. Use chlorinated solvents (e.g., CHCl₃) or toluene for dissolution. For reactions requiring polar media, pre-dissolve the compound in a minimal volume of CHCl₃ before adding to the reaction mixture. Store under anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory NMR data during ligand synthesis with this compound be resolved?

- Methodology : Contradictions often arise from keto-enol tautomerism or incomplete ligand isolation. Monitor reactions in real-time using H NMR to identify tautomeric equilibria (e.g., δ 3.16 ppm for keto-form methylene vs. δ 5.26 ppm for enolic protons). Purify ligands via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via high-resolution mass spectrometry (HRMS) .

Q. What strategies optimize this compound’s use in GC derivatization for enhanced electron capture detection (ECD)?

- Methodology : Utilize acylation reactions to derivatize compounds with active hydrogens (-OH, -NH). The electron-withdrawing carbonyl groups in this compound enhance ECD sensitivity. Optimize reaction conditions (e.g., 60°C, 30 min) with a 2:1 molar ratio of derivatizing agent to analyte. Validate derivative stability via GC-MS fragmentation patterns .

Q. How do computational models enhance surface adsorption studies of this compound on Si(100)-2x1 surfaces?

- Methodology : Combine experimental data (e.g., XPS, FTIR) with density functional theory (DFT) simulations to map adsorption geometries. Focus on diketone coordination modes (e.g., chelating vs. bridging) and charge transfer mechanisms. Validate models by comparing simulated IR spectra (C=O stretching frequencies) with experimental data .

Q. What experimental controls are critical for reproducible synthesis of α-aryl-β-diketones using this compound?

- Methodology : Ensure strict control of reaction temperature (70–80°C) and argon atmosphere to prevent oxidation. Use catalytic Cu(I) salts to facilitate aryl coupling. Monitor reaction progress via TLC (silica gel, UV visualization) and isolate products via recrystallization from ethanol/water mixtures .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reported boiling points of this compound derivatives?

- Methodology : Variations in boiling points (e.g., 72–73°C at 6 mmHg vs. 104°C at 34 mmHg) arise from differences in pressure calibration or purity. Use a calibrated manostat during distillation and validate purity via GC-MS. Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook) .

Q. What statistical approaches are recommended for analyzing spectroscopic data reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。